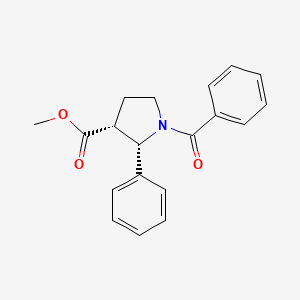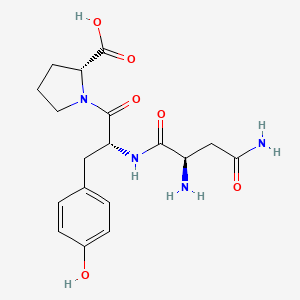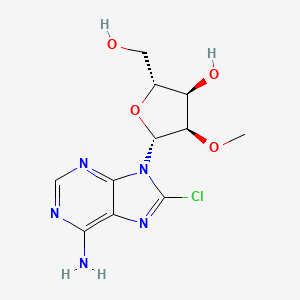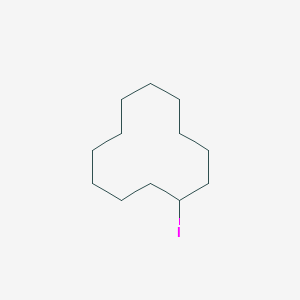
Iodocyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodocyclododecane is an organic compound with the empirical formula C12H23I and a molecular weight of 294.22 g/mol . It is a cyclic hydrocarbon with an iodine atom attached to the cyclododecane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodocyclododecane can be synthesized through the iodination of cyclododecane. One common method involves the reaction of cyclododecane with iodine in the presence of a catalyst such as cobalt(II) acetate in acetic acid . The reaction is typically carried out at room temperature, and the product is obtained in high yields within a short duration (15-55 minutes) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
Iodocyclododecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form cyclododecanone or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of cyclododecane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products Formed
Substitution Reactions: Products include azidocyclododecane and cyanocyclododecane.
Oxidation Reactions: Products include cyclododecanone.
Reduction Reactions: The major product is cyclododecane.
Applications De Recherche Scientifique
Iodocyclododecane has several applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a radiolabeling agent for imaging studies.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of iodocyclododecane involves its interaction with various molecular targets. The iodine atom in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclododecane: A cyclic hydrocarbon with the formula C12H24, used as an intermediate in the production of Nylon 12.
Bromocyclododecane: Similar to iodocyclododecane but with a bromine atom instead of iodine.
Chlorocyclododecane: Similar to this compound but with a chlorine atom instead of iodine.
Uniqueness
This compound is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The larger atomic radius and higher polarizability of iodine make this compound more reactive in certain chemical reactions, particularly those involving halogen bonding and nucleophilic substitution.
Propriétés
Numéro CAS |
61682-10-8 |
|---|---|
Formule moléculaire |
C12H23I |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
iodocyclododecane |
InChI |
InChI=1S/C12H23I/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h12H,1-11H2 |
Clé InChI |
FXQHFVJEECQKAU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCCC1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


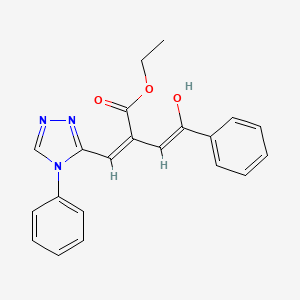
![Benzenamine, N-[(1,3-diphenyl-1H-pyrazol-5-yl)methylene]-](/img/structure/B12903498.png)
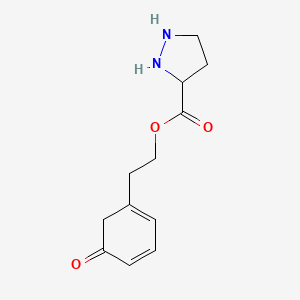
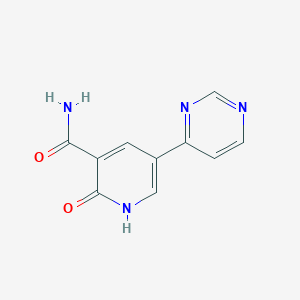
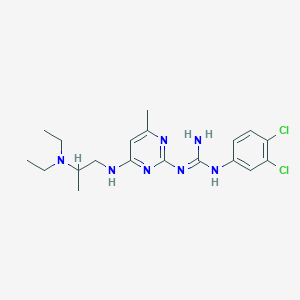
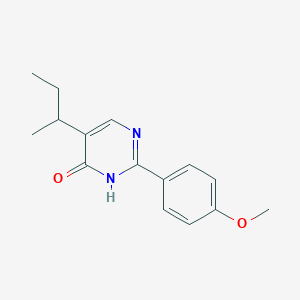
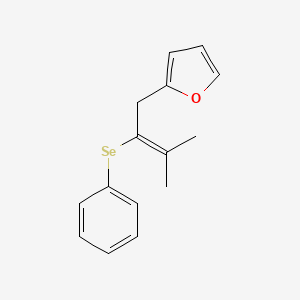
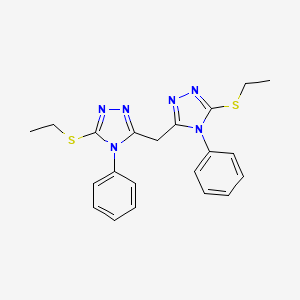
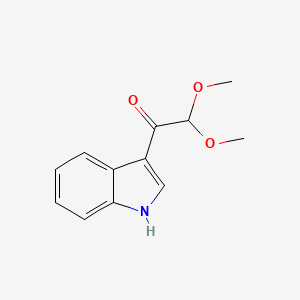
![1,2,3,8,9-Pentabromodibenzo[b,d]furan](/img/structure/B12903553.png)
![1-[4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)phenyl]ethan-1-one](/img/structure/B12903557.png)
